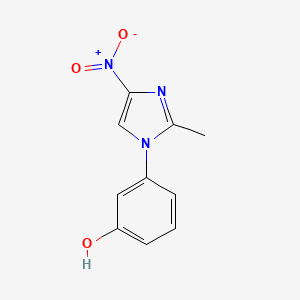![molecular formula C18H20N4O3S B5648699 1-(2-furylmethyl)-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5648699.png)
1-(2-furylmethyl)-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The chemical compound of interest is a part of the 1,2,4-oxadiazole family, known for its diverse pharmacological activities. It includes a complex structure that incorporates elements such as a furylmethyl group, a thienyl group, and a piperidine ring, making it a candidate for various biochemical applications.
Synthesis Analysis
The synthesis of this compound involves several key steps, including the construction of the 1,2,4-oxadiazole core, the attachment of the furylmethyl and thienyl groups, and the incorporation of the piperidine ring. One approach involves the cyclization of hydrazides with appropriate precursors to form the 1,2,4-oxadiazole ring, followed by subsequent modifications to introduce the rest of the functional groups.
Molecular Structure Analysis
The molecular structure of this compound, as determined by X-ray crystallography and NMR spectroscopy, reveals a complex architecture. The 1,2,4-oxadiazole ring serves as a central scaffold to which the other functional groups are attached. The spatial arrangement of these groups influences the compound's reactivity and interaction with biological targets.
Chemical Reactions and Properties
This compound participates in various chemical reactions due to the presence of reactive sites within its structure. The oxadiazole ring, in particular, can undergo nucleophilic substitution reactions, allowing for further chemical modifications. Its chemical properties are influenced by the electronic characteristics of the attached furylmethyl and thienyl groups, which can impact its overall reactivity and stability.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and boiling point, are crucial for understanding the compound's behavior in different environments. These properties are influenced by the compound's molecular structure, particularly the balance between hydrophilic and hydrophobic regions.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical agents, are defined by the functional groups present in the molecule. The oxadiazole ring, along with the attached furylmethyl and thienyl groups, contributes to the compound's unique chemical behavior, making it a versatile molecule for various chemical transformations.
References:
- The synthesis and biological evaluation of 1,2,4-oxadiazole derivatives highlight their potential as bioactive compounds. The presence of different functional groups, such as furylmethyl and thienyl, contributes to the compound's complexity and potential applications in various fields of research (Krasavin et al., 2014).
- Studies on similar compounds, focusing on their synthesis, molecular structure, and chemical properties, provide insights into the methodologies that could be applied to the synthesis and analysis of 1-(2-furylmethyl)-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}-4-piperidinecarboxamide and its analogs (Ajeesh Kumar et al., 2016).
Eigenschaften
IUPAC Name |
1-(furan-2-ylmethyl)-N-[(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c23-17(13-5-7-22(8-6-13)12-14-3-1-9-24-14)19-11-16-20-18(25-21-16)15-4-2-10-26-15/h1-4,9-10,13H,5-8,11-12H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCIJBJRFBEYAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=NOC(=N2)C3=CC=CS3)CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-furylmethyl)-N-{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}-4-piperidinecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[rel-(3S,4R)-4-amino-1-(3,5-dichloro-4-methylbenzoyl)-3-pyrrolidinyl]ethanol hydrochloride](/img/structure/B5648623.png)

![ethyl 4-({4-amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}methyl)-1-piperazinecarboxylate](/img/structure/B5648645.png)
![(3R*,4S*)-4-isopropyl-N,N-dimethyl-1-[(5-methyl-3-thienyl)carbonyl]-3-pyrrolidinamine](/img/structure/B5648667.png)
![N-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-2-ethyl-5-pyrimidinecarboxamide](/img/structure/B5648670.png)
![3-chloro-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-4-pyrrolidin-1-ylbenzamide](/img/structure/B5648672.png)

![N'-[(3S*,4R*)-1-(1-benzothien-2-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylurea](/img/structure/B5648686.png)
![(2-furylmethyl)[4-(phenylsulfonyl)phenyl]amine](/img/structure/B5648688.png)


![N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(2,4-dioxoimidazolidin-1-yl)acetamide](/img/structure/B5648720.png)
